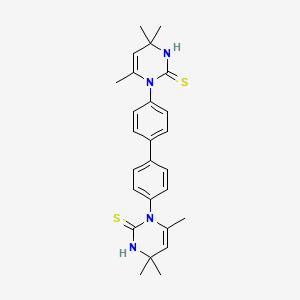
2-Pyrimidinethiol, p,p'-biphenylylenebis(dihydro-4,4,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrimidinethiol, p,p’-biphenylylenebis(dihydro-4,4,6-trimethyl-) is a complex organic compound with a unique structure that includes a pyrimidine ring and a biphenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinethiol, p,p’-biphenylylenebis(dihydro-4,4,6-trimethyl-) typically involves the combination of 4,6-diamino-2-pyrimidinethiol with biphenyl derivatives under controlled conditions. One common method is the hydrothermal synthesis, where the reactants are combined in a high-pressure reactor and heated to specific temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrothermal synthesis, utilizing advanced reactors and precise control of reaction parameters to ensure high yield and purity. The process may also include purification steps such as crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidinethiol, p,p’-biphenylylenebis(dihydro-4,4,6-trimethyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Pyrimidinethiol, p,p’-biphenylylenebis(dihydro-4,4,6-trimethyl-) has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Pyrimidinethiol, p,p’-biphenylylenebis(dihydro-4,4,6-trimethyl-) involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The thiol group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-4,4,6-trimethyl-2-pyrimidinethiol: A similar compound with a slightly different structure, used in similar applications.
4,6-Diamino-2-pyrimidinethiol: Another related compound with distinct biological activities.
Uniqueness
2-Pyrimidinethiol, p,p’-biphenylylenebis(dihydro-4,4,6-trimethyl-) is unique due to its biphenyl group, which enhances its stability and reactivity compared to other pyrimidinethiol derivatives. This structural feature makes it particularly valuable in coordination chemistry and material science .
Properties
CAS No. |
63732-02-5 |
|---|---|
Molecular Formula |
C26H30N4S2 |
Molecular Weight |
462.7 g/mol |
IUPAC Name |
4,6,6-trimethyl-3-[4-[4-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]phenyl]-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C26H30N4S2/c1-17-15-25(3,4)27-23(31)29(17)21-11-7-19(8-12-21)20-9-13-22(14-10-20)30-18(2)16-26(5,6)28-24(30)32/h7-16H,1-6H3,(H,27,31)(H,28,32) |
InChI Key |
HYVMLBNBBQAAGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC(=S)N1C2=CC=C(C=C2)C3=CC=C(C=C3)N4C(=CC(NC4=S)(C)C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















